o-Toluic acid, 3-ethyl-4-hydroxy-, ethyl ester
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Overview
Description
Ethyl 3-ethyl-4-hydroxy-2-methylbenzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl group, a hydroxy group, and a methyl group on the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-ethyl-4-hydroxy-2-methylbenzoate can be synthesized through the esterification of 3-ethyl-4-hydroxy-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-ethyl-4-hydroxy-2-methylbenzoate involves the use of large-scale reactors where the esterification reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-4-hydroxy-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ethyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkyl halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-ethyl-4-hydroxy-2-methylbenzoic acid.
Reduction: Formation of 3-ethyl-4-hydroxy-2-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-ethyl-4-hydroxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-ethyl-4-hydroxy-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways and exert various effects .
Comparison with Similar Compounds
Ethyl 3-ethyl-4-hydroxy-2-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxybenzoate: Lacks the ethyl and methyl groups, resulting in different chemical properties.
Methyl 3-ethyl-4-hydroxybenzoate: Has a methyl ester group instead of an ethyl ester group, affecting its reactivity.
Ethyl 3-hydroxy-2-methylbenzoate: Lacks the ethyl group, leading to different substitution patterns.
The uniqueness of ethyl 3-ethyl-4-hydroxy-2-methylbenzoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
102395-98-2 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 3-ethyl-4-hydroxy-2-methylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-4-9-8(3)10(6-7-11(9)13)12(14)15-5-2/h6-7,13H,4-5H2,1-3H3 |
InChI Key |
VRFGYUJCWQTRBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1C)C(=O)OCC)O |
Origin of Product |
United States |
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